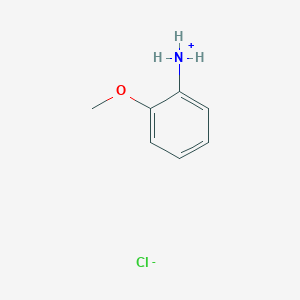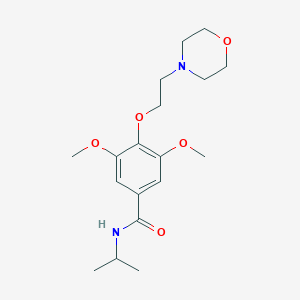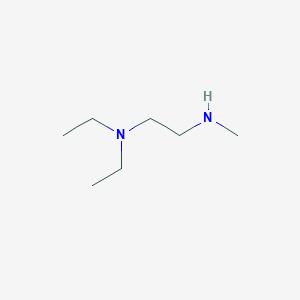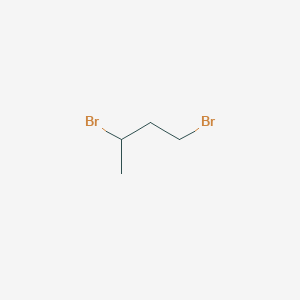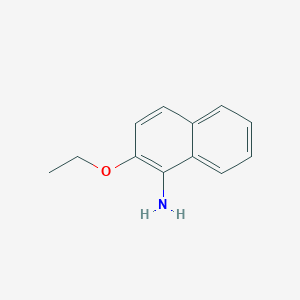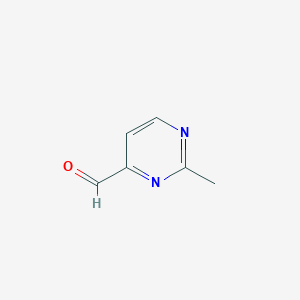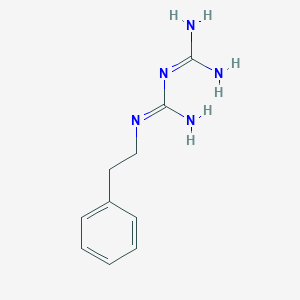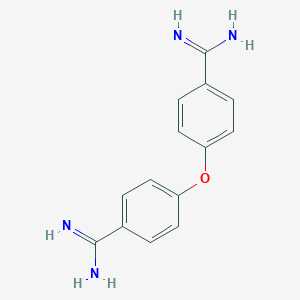
1,2-Epoxy-2,4,4-trimethylpentane
説明
1,2-Epoxy-2,4,4-trimethylpentane, also known as tert-Butylglycidyl ether (TBGE), is a colorless liquid that is widely used as a reactive diluent in epoxy resins. TBGE is a highly reactive compound that contains an epoxide group, which makes it an excellent cross-linking agent for epoxy resins. In recent years, TBGE has gained significant attention from the scientific community due to its potential applications in various fields, including polymer chemistry, material science, and drug discovery.
作用機序
TBGE contains an epoxide group, which makes it highly reactive towards various nucleophiles, including amino acids, proteins, and DNA. The mechanism of action of TBGE involves the covalent binding of the epoxide group to the nucleophilic sites of biomolecules, resulting in the formation of stable adducts. This covalent binding can lead to various biological effects, including cytotoxicity, mutagenicity, and carcinogenicity.
生化学的および生理学的効果
The biochemical and physiological effects of TBGE depend on the dose, exposure time, and route of administration. TBGE has been shown to induce DNA damage, oxidative stress, and apoptosis in various cell lines. TBGE has also been shown to cause liver and kidney toxicity in animal models. However, further studies are needed to fully understand the toxicological effects of TBGE on human health.
実験室実験の利点と制限
TBGE has several advantages as a reactive diluent in epoxy resins, including improved mechanical properties, thermal stability, and chemical resistance. TBGE is also relatively easy to synthesize and can be used on a large scale. However, TBGE is highly reactive and can cause skin and eye irritation upon contact. TBGE also has potential toxicological effects, which should be taken into consideration when handling and disposing of the compound.
将来の方向性
TBGE has great potential for various scientific applications, including drug discovery, material science, and polymer chemistry. Future research should focus on developing safer and more efficient synthesis methods for TBGE, as well as exploring its potential applications in biomedicine and nanotechnology. Additionally, further toxicological studies are needed to fully understand the potential health risks associated with exposure to TBGE.
合成法
TBGE can be synthesized by the reaction of tert-butanol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of tert-butanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of TBGE and hydrochloric acid. The synthesis of TBGE is relatively simple and can be carried out on a large scale.
科学的研究の応用
TBGE has been extensively studied for its potential applications in various fields of science. In polymer chemistry, TBGE is used as a reactive diluent in epoxy resins, which improves the mechanical properties and reduces the brittleness of the final product. TBGE also enhances the thermal stability and chemical resistance of epoxy resins, making them suitable for high-performance applications.
In material science, TBGE is used as a building block for the synthesis of various functional materials, including nanoparticles, polymers, and composites. TBGE can be functionalized with various chemical groups, such as amino, carboxylic, and hydroxyl groups, which can be used for the attachment of other functional groups or biomolecules.
特性
IUPAC Name |
2-(2,2-dimethylpropyl)-2-methyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2,3)5-8(4)6-9-8/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHRVCOCPMCGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870451 | |
| Record name | 1,2-Epoxy-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxy-2,4,4-trimethylpentane | |
CAS RN |
107-48-2, 63919-00-6 | |
| Record name | 2-(2,2-Dimethylpropyl)-2-methyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxy-2,4,4-trimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EP 185 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063919006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,4-trimethylpentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Epoxy-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxy-2,4,4-trimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




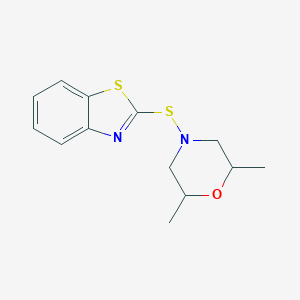
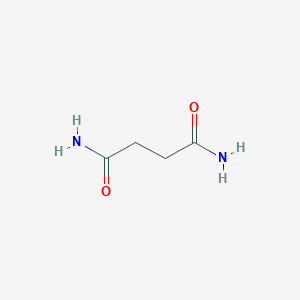
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)

